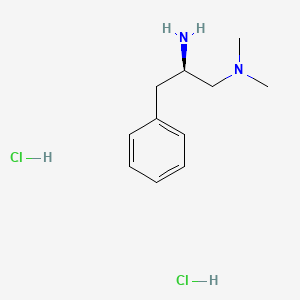

(R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride

CAS No.:

Cat. No.: VC16800992

Molecular Formula: C11H20Cl2N2

Molecular Weight: 251.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20Cl2N2 |

|---|---|

| Molecular Weight | 251.19 g/mol |

| IUPAC Name | (2R)-1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H18N2.2ClH/c1-13(2)9-11(12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H/t11-;;/m1../s1 |

| Standard InChI Key | ZURBYNBDHKDKQY-NVJADKKVSA-N |

| Isomeric SMILES | CN(C)C[C@@H](CC1=CC=CC=C1)N.Cl.Cl |

| Canonical SMILES | CN(C)CC(CC1=CC=CC=C1)N.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

The compound belongs to the class of chiral diamines, with the (R)-enantiomer configuration critical for its stereochemical interactions. Its molecular formula is C₁₁H₁₈N₂·2HCl, yielding a molecular weight of 251.2 g/mol. The dihydrochloride salt form enhances aqueous solubility, a feature common to pharmaceutical intermediates . Key structural elements include:

-

A phenyl group at the C3 position of the propane chain.

-

Dimethylamino groups at the N1 position, contributing to basicity and hydrogen-bonding potential.

-

A chiral center at the C2 position, dictating enantioselective biological activity.

Comparative analysis with structurally related compounds, such as N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine , reveals shared features like the phenylpropane backbone and dimethylamino substituents. These analogs exhibit boiling points near 388°C , suggesting similar thermal stability for the target compound.

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis of (R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride can be inferred from patented methodologies for analogous compounds. A representative pathway involves:

-

Condensation: Reacting 3-chloro-1-phenylpropanone with a nucleophile (e.g., ammonia or amines) under basic conditions .

-

Amination: Introducing dimethylamine via nucleophilic substitution, facilitated by polar aprotic solvents like dimethylformamide (DMF) .

-

Reduction: Converting intermediate ketones to amines using reductants such as NaBH₄ or NaBH₃CN .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

Enantioselective synthesis requires chiral catalysts or resolution techniques to isolate the (R)-enantiomer. For example, asymmetric hydrogenation of imine intermediates using transition-metal catalysts (e.g., Ru-BINAP complexes) could achieve high enantiomeric excess .

Process Optimization

Industrial-scale production prioritizes:

-

Cost Efficiency: Substituting toxic reagents (e.g., methyl isocyanate) with safer alternatives like formaldehyde for methylation .

-

Yield Enhancement: Optimizing reaction temperatures (-5°C to 5°C) and stoichiometric ratios to minimize byproducts .

-

Purification: Liquid-liquid extraction and recrystallization to achieve >95% purity .

Physicochemical Properties

Data extrapolated from analogs suggest the following properties:

| Property | Value/Description | Source Compound Reference |

|---|---|---|

| Density | ~1.15 g/cm³ | |

| Boiling Point | 388°C (at 760 mmHg) | |

| Solubility | Highly soluble in water, methanol | |

| Flash Point | ~188°C | |

| LogP | ~4.7 (lipophilicity) |

The dihydrochloride form reduces logP compared to the free base, improving bioavailability for pharmaceutical applications .

Pharmacological and Industrial Applications

Industrial Uses

-

Catalysis: Chiral diamines serve as ligands in asymmetric synthesis, enhancing enantioselectivity in C–C bond-forming reactions.

-

Polymer Chemistry: As crosslinking agents in epoxy resins, improving thermal stability .

-

Agrochemicals: Intermediate in herbicide formulations due to amine reactivity .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume